(2,5-Dimethoxy-1,4-phenylene)dimethanamine
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Overview
Description
(2,5-Dimethoxy-1,4-phenylene)dimethanamine is an organic compound with the molecular formula C10H16N2O2. It is also known by its CAS number 2745-67-7. This compound is characterized by the presence of two methoxy groups attached to a benzene ring, along with two methanamine groups at the 1 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)dimethanamine can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
(2,5-Dimethoxy-1,4-phenylene)dimethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)dimethanamine involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the amine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
2,5-Dimethoxy-4-methylamphetamine: Another related compound with additional methyl groups.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanamine.
Uniqueness
This compound is unique due to the presence of both methoxy and methanamine groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
[4-(aminomethyl)-2,5-dimethoxyphenyl]methanamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6,11-12H2,1-2H3 |
InChI Key |
YUEMUKARMAVPRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN)OC)CN |
Origin of Product |
United States |
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